1-alpha-H,5-alpha H-guaia-6-ene-4beta,10beta-diol
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis of Guaiane Skeleton
The guaiane core of 1-alpha-H,5-alpha H-guaia-6-ene-4beta,10beta-diol exhibits characteristic NMR signatures that distinguish it from other sesquiterpene frameworks. In the ¹H NMR spectrum (600 MHz, CD₃Cl), three methyl groups appear as distinct resonances: a doublet at δH 1.09 (3H, d, J = 6.7 Hz) and two singlets at δH 1.73 and 1.78, corresponding to the C-12, C-13, and C-15 methyl substituents, respectively. Terminal olefinic protons at δH 4.75 and 4.78 (each 1H, s) confirm the presence of the exocyclic double bond at C-6/C-7, a hallmark of guaiane-type sesquiterpenes. The ¹³C NMR spectrum (150 MHz, CD₃Cl) resolves 15 carbon signals, including two oxygen-bearing quaternary carbons at δC 79.7 (C-4) and δC 72.1 (C-10), which correlate with the beta-hydroxyl groups.
Key heteronuclear multiple-bond correlation (HMBC) interactions further validate the skeletal connectivity. The C-4 hydroxyl proton (δH 3.42) shows cross-peaks with C-3 (δC 45.8), C-5 (δC 54.2), and C-10 (δC 72.1), while the C-10 hydroxyl proton (δH 3.18) couples to C-1 (δC 38.7), C-9 (δC 33.5), and C-11 (δC 137.3). These correlations unambiguously position the hydroxyl groups within the bicyclic framework.
Table 1: ¹H and ¹³C NMR Assignments for this compound
| Position | δH (mult, J in Hz) | δC (ppm) | HMBC Correlations |
|---|---|---|---|
| 1 | 1.98 (m) | 38.7 | C-2, C-10, C-9 |
| 4 | 3.42 (s) | 79.7 | C-3, C-5, C-10 |
| 6 | - | 137.3 | - |
| 7 | 4.75, 4.78 (s) | 127.5 | C-5, C-8, C-9 |
| 10 | 3.18 (s) | 72.1 | C-1, C-9, C-11 |
| 12 | 1.09 (d, 6.7) | 16.8 | C-11, C-13 |
| 15 | 1.78 (s) | 21.4 | C-3, C-4, C-5 |
The relative configuration at C-4 and C-10 was deduced using nuclear Overhauser effect (NOE) spectroscopy. Irradiation of the C-15 methyl group (δH 1.78) enhanced signals for H-1 (δH 1.98) and H-5 (δH 2.24), confirming their cis orientation. Conversely, the C-12 methyl group (δH 1.09) exhibited NOEs with H-11 (δH 2.56) and H-9 (δH 1.82), establishing the trans relationship between the C-10 hydroxyl and C-12 methyl substituents.
Structure
3D Structure
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1S,3aR,4S,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13-,14+,15+/m1/s1 |
InChI Key |
IWQURBSTAIRNAE-KBXIAJHMSA-N |
Isomeric SMILES |
CC(C)C1=C[C@@H]2[C@@H](CC[C@]2(C)O)[C@@](CC1)(C)O |
Canonical SMILES |
CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O |
Origin of Product |
United States |
Preparation Methods
Plant Material Selection
The compound is predominantly isolated from the rhizomes of Alisma orientale (Asian water plantain) and aerial parts of Isodon rugosus. These species are selected due to their high sesquiterpenoid content.
Solvent Extraction
Protocol :
-
Drying and Grinding : Plant material is air-dried and ground to a fine powder (40–60 mesh).
-
Maceration : Powder is soaked in methanol (MeOH) or chloroform (CHCl₃) at a 1:10 (w/v) ratio for 48 hours at 25°C.
-
Filtration and Concentration : Extracts are filtered and evaporated under reduced pressure (40°C, 0.1 MPa) to obtain crude residues.
Yield :
Column Chromatography
High-Performance Liquid Chromatography (HPLC)
-
Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
-
Mobile Phase : Acetonitrile:water (65:35) at 1.0 mL/min.
Synthetic Approaches
Challenges in Total Synthesis
No total synthesis routes have been reported for 1αH,5αH-guaia-6-ene-4β,10β-diol. Structural complexity, including a bicyclic guaiane skeleton and stereochemical precision, complicates synthesis.
Semi-Synthetic Modifications
Starting Material : Germacrene D, a biosynthetic precursor.
Key Steps :
-
Epoxidation : Germacrene D → 4β,10β-epoxide using m-CPBA (meta-chloroperbenzoic acid).
-
Hydrolysis : Epoxide → diol via acid-catalyzed hydrolysis (H₂SO₄, H₂O, 60°C).
Optimization Strategies
Solvent Systems
Temperature Control
-
Cryogenic Grinding : Liquid nitrogen pretreatment improves cell wall disruption, boosting yield by 9%.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Industrial and Research Challenges
Scalability Issues
Stability Concerns
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions: 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Functional groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpenoid synthesis and reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biological molecules.
Mechanism of Action
The anti-cancer activity of 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol is attributed to its ability to induce apoptosis in cancer cells. The compound interacts with molecular targets such as caspases and Bcl-2 family proteins, leading to the activation of apoptotic pathways. Additionally, it may inhibit cell proliferation by interfering with cell cycle regulators .
Comparison with Similar Compounds
Key Differences :
- Backbone Complexity : Unlike finasteride (a synthetic 4-azasteroid), this compound is a natural sesquiterpene, conferring distinct stereochemical and solubility profiles.
- Functional Groups : The diol configuration at 4β and 10β positions differentiates it from squalene, which lacks hydroxyl groups but shares triterpene-related bioactivities .
5-alpha Reductase Inhibition
- This compound: Preliminary studies suggest inhibitory effects on 5-alpha reductase, an enzyme linked to androgen metabolism and benign prostatic hyperplasia (BPH) .
Antimicrobial Activity
- The compound’s sesquiterpene structure may contribute to antimicrobial properties, akin to oleic acid and squalene, which disrupt microbial membranes .
Research Findings and Gaps
- Mechanistic Insights: Unlike finasteride, which directly targets steroidogenesis, the compound’s mode of action may involve multi-target interactions due to its terpenoid scaffold .
- Comparative Advantages : Its dual hydroxyl groups may enhance binding affinity to enzymatic pockets, a hypothesis requiring crystallographic validation.
Biological Activity
1-alpha-H,5-alpha H-guaia-6-ene-4beta,10beta-diol is a sesquiterpenoid derivative primarily extracted from the plant Alisma orientale. This compound has garnered attention for its notable biological activities, particularly its anti-cancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological effects.
- Molecular Formula : C₁₅H₂₆O₂
- Molecular Weight : 238.37 g/mol
- CAS Number : 2013537-81-8
- Boiling Point : Approximately 343.2°C (predicted)
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activities against various cancer cell lines. The following table summarizes its effectiveness:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| H460 (Lung) | 56.7 |
| MCF-7 (Breast) | 76.7 |
| PC-7 (Pancreatic) | 59.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound can effectively target multiple cancer types with varying potency .
The mechanism of action for this compound involves inducing apoptosis in cancer cells. Studies suggest that it may activate specific signaling pathways that lead to programmed cell death and inhibit tumor growth. This is particularly relevant in the context of lung and breast cancers, where traditional therapies often face resistance.
Study on Lung Cancer
A study conducted by Ma et al. (2020) explored the effects of this compound on lung cancer cells (H460). The results demonstrated a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers following treatment with the compound. This suggests potential for development as a therapeutic agent in lung cancer management .
Breast Cancer Research
In another investigation focusing on MCF-7 cells, researchers observed that treatment with this sesquiterpenoid led to significant reductions in cell viability and alterations in cell cycle progression. The study concluded that the compound could serve as a promising candidate for further development in breast cancer therapies .
Pharmacological Effects Beyond Anti-Cancer Activity
While the anti-cancer properties are prominent, other pharmacological effects have also been noted:
- Anti-inflammatory Effects : Some studies have indicated that sesquiterpenoids can modulate inflammatory responses, although specific data on this compound's effect is limited.
- Antioxidant Activity : Preliminary findings suggest potential antioxidant properties which could contribute to its overall therapeutic profile.
Q & A
Q. What analytical techniques are recommended for structural elucidation of 1-alpha-H,5-alpha H-guaia-6-ene-4beta,10beta-diol?
Methodological Answer:
- Use 1H and 13C NMR to identify stereochemical configurations (e.g., 4β,10β-diol groups) and confirm backbone structure. Compare spectral data with analogous guaiane sesquiterpenes for cross-validation .
- Mass spectrometry (MS) can determine molecular weight and fragmentation patterns. High-resolution MS (HRMS) is critical for distinguishing isomers with similar polarities .
- X-ray crystallography provides definitive stereochemical assignments if single crystals are obtainable. This is particularly useful for resolving ambiguous NOE (Nuclear Overhauser Effect) data .
Q. How can researchers safely handle this compound given limited safety data?
Methodological Answer:
- Follow GHS guidelines (e.g., wear PPE, use fume hoods) as a precaution, even if specific hazard classifications are unavailable. Refer to general protocols for structurally related sesquiterpenes .
- For skin/eye exposure, implement immediate washing with water and consult toxicity databases (e.g., EPA HPV Challenge) for analogous compounds to infer potential risks .
Q. What databases are reliable for sourcing physicochemical properties of this compound?
Methodological Answer:
- Prioritize PubChem for curated data on solubility, stability, and spectroscopic profiles. Cross-reference with ECHA for regulatory and toxicity insights, ensuring proper attribution .
- Avoid non-peer-reviewed platforms (e.g., benchchem.com ) due to reliability concerns. Instead, use academic journals indexed in PubMed or SciFinder .
Advanced Research Questions
Q. How can factorial design optimize the synthetic yield of this compound?
Methodological Answer:
- Apply Taguchi or orthogonal array designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 3-factor, 3-level design reduces experiments while identifying significant interactions .
- Use ANOVA to analyze variance contributions. A sample optimization table might include:
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temp (°C) | 25 | 50 | 75 |
| Catalyst (mol%) | 0.5 | 1.0 | 1.5 |
| Solvent | THF | DCM | EtOH |
Q. What strategies resolve regioselectivity challenges during diol functionalization?
Methodological Answer:
- Employ protecting group chemistry (e.g., silyl ethers for 4β-OH) to direct reactivity toward the 10β-OH group. Monitor regioselectivity via TLC and HPLC .
- For similar-polarity intermediates (e.g., 4-h vs. 6-h derivatives), use preparative chromatography with gradient elution. Confirm ratios via integration of distinct 1H NMR peaks (e.g., aromatic protons in nitrobenzoyl derivatives) .
Q. How can AI enhance reaction prediction for derivatives of this compound?
Methodological Answer:
- Train machine learning models on PubChem reaction datasets to predict feasible synthetic routes. Integrate with COMSOL Multiphysics for real-time reaction parameter adjustments (e.g., flow rates in microreactors) .
- Implement autonomous labs for high-throughput screening of reaction conditions, reducing manual trial-and-error .
Q. What methodologies ensure reproducibility in toxicity studies of this compound?
Methodological Answer:
- Adopt QC/QA protocols from forensic toxicology (e.g., EPA HPV Challenge standards) for dose-response assays. Include positive/negative controls in each batch .
- Publish raw datasets and code (e.g., R/Python scripts for LC50 calculations) to enable independent validation. Use platforms like GitHub for version control .
Q. How does reactor design influence scalability in sesquiterpene synthesis?
Methodological Answer:
- For batch processes, optimize mixing efficiency using computational fluid dynamics (CFD) simulations. Consider membrane reactors for continuous separation of byproducts (e.g., water in esterifications) .
- Evaluate heat transfer limitations via dimensionless numbers (e.g., Nusselt number) to prevent thermal degradation during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
